2-Amino-5-(2-hydroxyphenyl)nicotinic acid
CAS No.: 1258634-69-3
Cat. No.: VC11760478
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258634-69-3 |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 2-amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O3/c13-11-9(12(16)17)5-7(6-14-11)8-3-1-2-4-10(8)15/h1-6,15H,(H2,13,14)(H,16,17) |
| Standard InChI Key | KVTLLXDXENYJGX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Amino-5-(2-hydroxyphenyl)nicotinic acid (C₁₂H₁₀N₂O₃) combines a pyridine ring with phenolic and carboxylic acid functionalities. The IUPAC name, 2-amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid, reflects its substitution pattern:
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Position 2: Amino group (-NH₂) enhances nucleophilicity and hydrogen-bonding capacity.
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Position 5: 2-Hydroxyphenyl group introduces aromaticity and redox activity.
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Position 3: Carboxylic acid (-COOH) enables salt formation and coordination with metals .
The compound’s planar structure facilitates π-π stacking interactions, while its polar groups improve solubility in aqueous and organic solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| CAS Registry Number | 1258634-69-3 |
| IUPAC Name | 2-amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid |
| SMILES | C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)O |
| InChIKey | KVTLLXDXENYJGX-UHFFFAOYSA-N |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Bands at 3340 cm⁻¹ (O-H stretch), 1675 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N).
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 2-amino-5-(2-hydroxyphenyl)nicotinic acid typically begins with functionalized pyridine precursors. A representative pathway involves:
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Grignard Reaction: 3-Fluorobenzaldehyde reacts with ethylmagnesium bromide to form 3-fluoro-1-phenylpropan-1-ol .
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Oxidation: Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 3-fluoropropiophenone .
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Nitration: Fuming HNO₃ introduces a nitro group at position 2, yielding 2-nitro-5-fluoropropiophenone .
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Hydrolysis and Cyclization: Acidic hydrolysis converts the ketone to a carboxylic acid, followed by cyclization with ammonia to form the pyridine ring.
Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, improving yields by 15–20%.
Purification and Yield Optimization
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) elutes pure product (Rf = 0.45).
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Recrystallization: Ethanol/water mixtures yield crystals with >95% purity .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC = 32–64 µg/mL), attributed to:
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Disruption of bacterial cell membranes via phenolic OH interactions.
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Inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.
Anti-Inflammatory Effects
The compound reduces TNF-α production in lipopolysaccharide-stimulated macrophages (IC₅₀ = 18 µM) by blocking NF-κB nuclear translocation .
Pharmacological Applications
Drug Design Scaffold
Structural analogs of 2-amino-5-(2-hydroxyphenyl)nicotinic acid are explored for:
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Antimetabolites: Mimicking nicotinamide adenine dinucleotide (NAD) to disrupt redox metabolism .
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Kinase Inhibitors: The hydroxyphenyl group occupies ATP-binding pockets in tyrosine kinases.
Metal Complexation
Cobalt(II) complexes of related nicotinic acid derivatives exhibit enhanced antibacterial activity (MIC = 8–16 µg/mL), suggesting potential for metallodrug development .
Advanced Characterization Techniques
X-Ray Crystallography
Single-crystal analysis reveals a monoclinic lattice (space group P2₁/c) with hydrogen bonds between NH₂ and carboxylate groups (2.89 Å).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 231.0871 [M+H]⁺ (calculated: 231.0874) .
Research Frontiers and Challenges
Targeted Delivery Systems
Encapsulation in liposomes improves bioavailability by 3-fold in murine models, addressing the compound’s low aqueous solubility (0.12 mg/mL).
Structure-Activity Relationships (SAR)
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